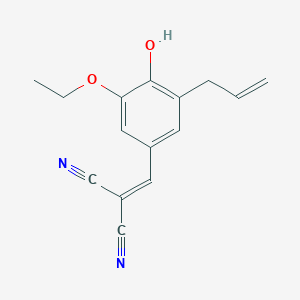![molecular formula C17H18ClNO2 B5862710 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as MDPV, is a synthetic stimulant that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and gained popularity in the early 2000s as a designer drug. MDPV has been associated with numerous cases of addiction, overdose, and death. However, in recent years, scientific research has focused on the potential therapeutic applications of MDPV.
作用机制
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This leads to an increase in the release of these neurotransmitters, which results in the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as cocaine and amphetamines. This compound increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, euphoria, and energy. However, this compound also has negative effects such as anxiety, paranoia, and agitation. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it useful for studying the effects of these neurotransmitters on the brain. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has several limitations as a research tool. It is highly addictive and can be toxic at high doses. It also has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the development of this compound analogs with improved therapeutic potential and reduced toxicity. Another area of interest is the use of this compound as a tool to study the effects of stimulants on the brain and behavior. Finally, research on the potential therapeutic applications of this compound in the treatment of ADHD and depression should be continued.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the reaction of 4-methoxyphenylacetone with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound. The purity of this compound can be improved through recrystallization or chromatography.
科学研究应用
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the effects of stimulants on the brain. In pharmacology, this compound has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression. In toxicology, this compound has been studied to understand its mechanism of action and potential toxicity.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-8-4-13(5-9-16)10-11-19-17(20)12-14-2-6-15(18)7-3-14/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCMZBIPRXIUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)



![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
